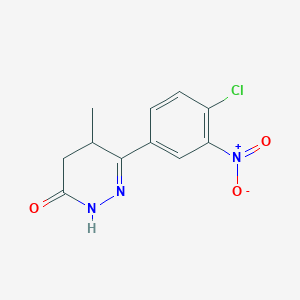

(S)-5-(Chlorométhyl)oxazolidin-2-one

Vue d'ensemble

Description

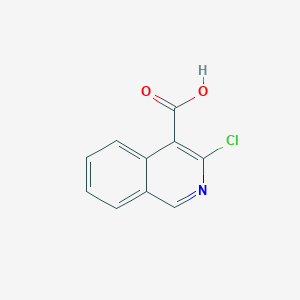

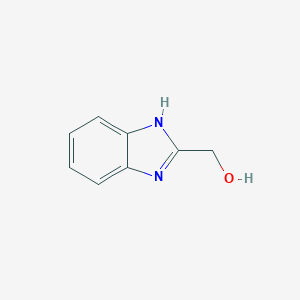

(S)-5-(Chloromethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The (S)-enantiomer indicates the specific spatial arrangement of atoms, which can significantly influence the compound’s chemical behavior and biological activity.

Applications De Recherche Scientifique

(S)-5-(Chloromethyl)oxazolidin-2-one has numerous applications in scientific research:

Biology: Investigated for its potential as a building block in the design of bioactive molecules.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the synthesis of polymers and other advanced materials.

Mécanisme D'action

Target of Action

(S)-5-(Chloromethyl)oxazolidin-2-one is a derivative of oxazolidin-2-one, which plays a significant role in the fields of organic synthesis and drug development . Oxazolidin-2-one derivatives have been found to be efficient ligands for the N-arylation of pyrrole, indole, and imidazole with aryl and heteroaryl iodides, bromides, and chlorides .

Mode of Action

Oxazolidin-2-one derivatives are known to act as chiral auxiliaries in the stereocontrolled c-c and c-x (x = hetero atom) bond formation . They are also used as ligands in copper-catalyzed N-arylation reactions .

Biochemical Pathways

Oxazolidin-2-one derivatives are involved in various biochemical pathways. They are used in the synthesis of oxazol-2(3H)-ones from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . They also form closed ring synthons in racemic crystals, whereas linear chains are typical for enantiopure ones .

Result of Action

Oxazolidin-2-one derivatives have been found to exhibit antibacterial activity, acting as a protein synthesis inhibitor on the ribosomal 50s subunit of bacteria . This prevents the formation of the 70S initiation complex, which is a prerequisite for bacterial reproduction .

Action Environment

For instance, the classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Chloromethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of aziridine derivatives with carbon dioxide under solvent-free conditions . Another approach involves the carboxylative cyclization of N-propargylamines with carbon dioxide . These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of (S)-5-(Chloromethyl)oxazolidin-2-one may utilize scalable and efficient catalytic systems. For example, a Cu-based catalytic system can be employed for the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes . This method is advantageous due to its practicality and recyclability of the catalyst.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-5-(Chloromethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cycloaddition Reactions: The oxazolidinone ring can be involved in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Common reagents for these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while cycloaddition reactions can produce complex heterocyclic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxazolidin-2-one: A closely related compound with similar chemical properties but lacking the chloromethyl group.

N-propargylamines: Precursors used in the synthesis of oxazolidinones.

Aziridine Derivatives: Another class of compounds used in the preparation of oxazolidinones.

Uniqueness

(S)-5-(Chloromethyl)oxazolidin-2-one is unique due to its specific (S)-configuration and the presence of the chloromethyl group. This configuration can significantly influence its reactivity and interaction with other molecules, making it a valuable compound in asymmetric synthesis and other specialized applications .

Propriétés

IUPAC Name |

(5S)-5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOZCEQRXKPZEZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427596 | |

| Record name | (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169048-83-3 | |

| Record name | (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing (R)- and (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione in enantiomerically pure forms?

A1: Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different biological activities. Having access to enantiomerically pure forms of a compound like 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is crucial for exploring its potential applications in areas like medicinal chemistry. For example, one enantiomer might have desirable therapeutic properties while the other could be inactive or even have adverse effects.

Q2: How is the enantiomeric purity determined in the synthesis described in the paper?

A2: The researchers utilized chiral high-performance liquid chromatography (HPLC) to assess the enantiomeric excess (ee) of both the (R)- and (S)- isomers of 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. They achieved ee values of 99.5% and 99.6% for the R and S isomers, respectively []. This confirms the high enantiomeric purity of the synthesized compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)